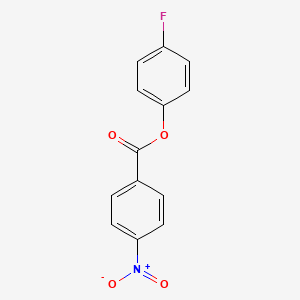

4-fluorophenyl 4-nitrobenzoate

Übersicht

Beschreibung

Synthesis Analysis

4-Fluorophenyl 4-nitrobenzoate's synthesis involves multistep chemical reactions, starting from commercially available building blocks. Key methods include the Friedel-Crafts acylation, nucleophilic aromatic substitution, and nitration reactions. These procedures enable the introduction of fluorophenyl and nitrobenzoate functional groups into the compound, resulting in its final structure. One approach involves the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a starting material, demonstrating its versatility in heterocyclic oriented synthesis (HOS) for generating various nitrogenous cycles (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-fluorophenyl 4-nitrobenzoate and related compounds has been elucidated using X-ray crystallography and spectroscopic techniques. These studies reveal detailed insights into the compound's geometry, including bond lengths, angles, and conformational preferences. For instance, the analysis of related esters shows intramolecular N-H...O hydrogen bonding and electronic polarization in the nitrated aryl ring, highlighting the impact of substituents on molecular structure (Cortés et al., 2013).

Chemical Reactions and Properties

4-Fluorophenyl 4-nitrobenzoate undergoes various chemical reactions, reflecting its reactivity and functional group interplay. These reactions include nucleophilic substitution, where the nitro group and fluorine atom play critical roles in determining reactivity and selectivity. Studies on related compounds, such as S-4-nitrophenyl 4-X-substituted thiobenzoates, provide insight into the mechanistic aspects of these reactions, including the formation of zwitterionic intermediates and the influence of electronic effects on reaction rates (Castro et al., 2003).

Physical Properties Analysis

The physical properties of 4-fluorophenyl 4-nitrobenzoate, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in various domains. These properties are influenced by the molecular structure and intermolecular interactions present in the solid state. For example, the crystal packing and hydrogen bonding patterns of related compounds can significantly affect their physical characteristics, as seen in the crystallographic studies of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-fluorophenyl 4-nitrobenzoate, including acidity, basicity, redox behavior, and reactivity towards various reagents, are defined by its functional groups. Investigations into related nitronyl nitroxides have provided insights into the effects of fluorination on redox potentials and acidity, demonstrating the role of electronic and steric factors in modulating these properties (Tretyakov et al., 2022).

Wirkmechanismus

The mechanism of action of 4-fluorophenyl 4-nitrobenzoate is not explicitly mentioned in the available resources. However, related compounds such as 4-nitrobenzoate have been studied. For instance, 4-nitrobenzoate has been found to enhance the binding of insulin to adipocytes .

Safety and Hazards

Specific safety and hazard information for 4-fluorophenyl 4-nitrobenzoate is not available in the retrieved resources. However, related compounds such as 4-fluorophenol are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions for the study and application of 4-fluorophenyl 4-nitrobenzoate are not explicitly mentioned in the available resources. However, it’s worth noting that nitroaromatic compounds like 4-nitrobenzoate are of interest in the field of bioremediation . Further research could explore the potential applications of 4-fluorophenyl 4-nitrobenzoate in similar areas.

Eigenschaften

IUPAC Name |

(4-fluorophenyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPHTVYWTQJABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284901 | |

| Record name | Phenol, 4-fluoro-, 1-(4-nitrobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347-82-0 | |

| Record name | Phenol, 4-fluoro-, 1-(4-nitrobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-fluoro-, 1-(4-nitrobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5668046.png)

![3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5668068.png)

![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5668070.png)

![N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5668075.png)

![3-ethyl-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline](/img/structure/B5668076.png)

![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5668100.png)

![(4S)-1-cyclohexyl-N-ethyl-4-{[(3-fluorophenyl)acetyl]amino}-L-prolinamide](/img/structure/B5668102.png)

![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5668108.png)

![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5668109.png)

![N-cyclopentyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5668116.png)

![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-1H-pyrrole-3-carboxamide](/img/structure/B5668117.png)

![N,N,2-trimethyl-7-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B5668130.png)